molecular formula C6H10N4O3S2 B091272 Butazolamide CAS No. 16790-49-1

Butazolamide

货号: B091272
CAS 编号: 16790-49-1
分子量: 250.3 g/mol
InChI 键: HZIYHIRJHYIRQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butazolamide is a chemical compound with the molecular formula C6H10N4O3S2. It is known for its role as a carbonic anhydrase inhibitor, which makes it useful in various medical applications, particularly as a diuretic. The compound is characterized by its crystalline structure and a melting point of 260-262°C (decomposition) .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Butazolamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with butyric anhydride. The reaction is typically carried out in the presence of a base such as pyridine, which acts as a catalyst. The process involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired quality of the final product .

化学反应分析

Types of Reactions: Butazolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

Treatment of Glaucoma

Butazolamide is utilized as a topical treatment for glaucoma, helping to lower IOP. By inhibiting carbonic anhydrase, it reduces aqueous humor production, thus alleviating pressure within the eye. Clinical studies have demonstrated its effectiveness when used alone or in combination with other antiglaucoma medications .

Diabetic Retinopathy

Recent studies suggest that this compound may be beneficial in the prevention and treatment of diabetic retinopathy. Its use as a CAI can mitigate the effects of hyperglycemia on retinal tissues, potentially preventing vision loss associated with diabetes . The compound's ability to alter local pH levels may enhance drug delivery to retinal tissues, improving therapeutic outcomes .

Cancer Treatment

This compound has been investigated for its potential role in cancer therapy. As a CAI, it may help modify tumor microenvironments by reducing extracellular acidity, which can enhance the efficacy of chemotherapeutic agents like doxorubicin. Studies have shown that CAIs can increase drug penetration into cancer cells, thereby improving treatment outcomes .

Insect Control

Research has explored the use of this compound and other CAIs for controlling insect populations, particularly mosquitoes. By targeting carbonic anhydrase in insects, these compounds can disrupt physiological processes critical for survival and reproduction . This application highlights the versatility of this compound beyond human health.

Biological Activities

The compound exhibits a range of biological activities due to its thiadiazole moiety, including:

  • Anticancer properties
  • Antibacterial effects
  • Diuretic activity
  • Anti-inflammatory responses

Case Studies

StudyApplicationFindings
Sharma et al., 2010Cancer therapyDemonstrated enhanced efficacy of doxorubicin when combined with CA inhibitors like this compound in murine models .
Mulla et al., 2005Insect controlFound that CA inhibitors significantly reduced mosquito larval viability, indicating potential for pest management .
Recent Clinical TrialsDiabetic RetinopathyShowed promising results in using this compound to prevent progression in patients with diabetes .

作用机制

Butazolamide exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this enzyme, this compound reduces the production of bicarbonate and subsequently decreases the reabsorption of sodium and water in the kidneys, leading to diuresis. Additionally, the inhibition of carbonic anhydrase in the eye reduces the production of aqueous humor, thereby lowering intraocular pressure .

相似化合物的比较

  • Acetazolamide
  • Methazolamide
  • Dorzolamide
  • Brinzolamide

Comparison: Butazolamide shares a similar mechanism of action with other carbonic anhydrase inhibitors like Acetazolamide and Methazolamide. it is unique in its specific structural modifications, which may result in different pharmacokinetic properties and therapeutic applications. For instance, this compound has been noted for its potential antimicrobial properties, which are not as prominent in other similar compounds .

生物活性

Butazolamide is a carbonic anhydrase inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of glaucoma and other conditions. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

This compound functions primarily as an inhibitor of carbonic anhydrase, an enzyme crucial for regulating bicarbonate and pH levels in various tissues. By inhibiting this enzyme, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure (IOP), which is vital for managing glaucoma.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Carbonic Anhydrase Inhibition : It effectively inhibits carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV), leading to decreased bicarbonate reabsorption in renal tubules and reduced IOP in ocular tissues.
  • Diuretic Effects : Similar to other carbonic anhydrase inhibitors, this compound exhibits mild diuretic effects, making it useful in conditions requiring fluid management.

Glaucoma Management

This compound is primarily used to manage glaucoma. Studies have shown that patients using this compound experience significant reductions in IOP compared to those on placebo treatments. A clinical trial indicated a reduction in IOP by approximately 25% after regular administration of this compound over several weeks .

Diabetic Retinopathy

Recent investigations suggest that this compound may also play a role in mitigating diabetic retinopathy progression. A study noted that patients using this medication showed a lower rate of progression in retinopathy compared to those not using it, highlighting its potential protective effects against retinal damage .

Research Findings

Several studies have explored the biological activity and efficacy of this compound:

  • Efficacy in Glaucoma : A comparative study demonstrated that this compound was as effective as other topical treatments such as dorzolamide but with fewer systemic side effects. The study reported a significant decrease in IOP within two weeks of treatment initiation .
  • Antioxidant Properties : Emerging research indicates that this compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in retinal cells. This activity could enhance its therapeutic profile beyond IOP reduction .
  • Potential Anticancer Activity : Preliminary studies have suggested that compounds related to the thiadiazole structure, including this compound derivatives, exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

Case Study 1: Long-term Glaucoma Management

In a longitudinal study involving 150 patients with open-angle glaucoma, those treated with this compound showed sustained IOP control over a 12-month period. The study noted a 30% reduction in IOP from baseline measurements without significant adverse effects reported .

Case Study 2: Diabetic Patients

A cohort study involving diabetic patients indicated that those treated with this compound had a 40% lower incidence of developing severe diabetic retinopathy compared to those receiving standard care without carbonic anhydrase inhibitors .

Data Table: Comparative Efficacy of Carbonic Anhydrase Inhibitors

Drug NamePrimary UseIOP Reduction (%)Side Effects
This compoundGlaucoma~25%Mild diuresis, headache
DorzolamideGlaucoma~30%Ocular discomfort, taste changes
AcetazolamideGlaucoma/Diuretic~20-30%Metabolic acidosis, drowsiness

属性

IUPAC Name

N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O3S2/c1-2-3-4(11)8-5-9-10-6(14-5)15(7,12)13/h2-3H2,1H3,(H2,7,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIYHIRJHYIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168430
Record name Butazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16790-49-1
Record name N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16790-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butazolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016790491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butazolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTAZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S326CI0WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butazolamide
Reactant of Route 2
Reactant of Route 2
Butazolamide
Reactant of Route 3
Reactant of Route 3
Butazolamide
Reactant of Route 4
Reactant of Route 4
Butazolamide
Reactant of Route 5
Reactant of Route 5
Butazolamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Butazolamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。